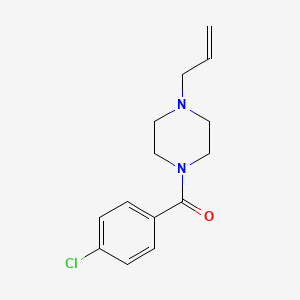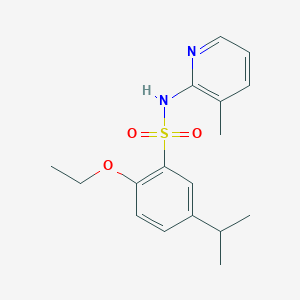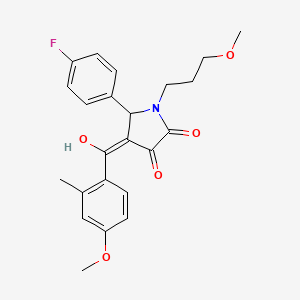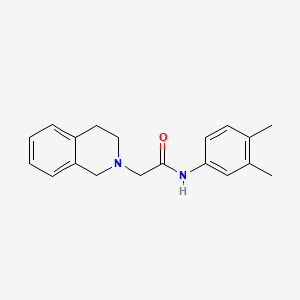![molecular formula C14H17F2N3O3S B5328093 9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5328093.png)
9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one, also known as DPCPX, is a chemical compound that belongs to the class of xanthine derivatives. It is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. DPCPX has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one exerts its pharmacological effects by selectively blocking the adenosine A1 receptor, which is a member of the G protein-coupled receptor family. This receptor is coupled to the inhibitory G protein, which leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. By blocking this receptor, this compound can prevent the inhibitory effects of adenosine on cAMP signaling pathways, leading to increased neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different tissues and organs. In the brain, it can modulate the release of neurotransmitters such as glutamate, GABA, and dopamine, and regulate synaptic plasticity and long-term potentiation. In the cardiovascular system, it can affect heart rate, blood pressure, and vascular tone. In the immune system, it can modulate cytokine production and immune cell function.
実験室実験の利点と制限
One of the main advantages of using 9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise modulation of this receptor without affecting other signaling pathways. It also has good pharmacokinetic properties, with a relatively long half-life and good tissue penetration. However, one limitation is that this compound can have off-target effects at high concentrations or in certain experimental conditions, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on 9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one and its potential applications in various fields. One area of interest is the role of adenosine A1 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it may play a protective or detrimental role depending on the stage of the disease. Another area is the development of novel compounds based on the structure of this compound, which may have improved selectivity and efficacy. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
合成法
9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one can be synthesized using various methods, including the reaction of 1,3-dimethylxanthine with 3,5-difluorobenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 1,4-diaminobutane to yield this compound. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one has been widely used in scientific research to study the role of adenosine A1 receptor in various physiological and pathological processes. For example, it has been shown to modulate neurotransmitter release, synaptic plasticity, and neuronal excitability in the brain. It has also been implicated in the regulation of cardiovascular function, inflammation, and immune response. This compound has been used in both in vitro and in vivo experiments to investigate these effects.
特性
IUPAC Name |
9-(3,5-difluorophenyl)sulfonyl-1,4,9-triazaspiro[5.5]undecan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O3S/c15-10-7-11(16)9-12(8-10)23(21,22)19-5-1-14(2-6-19)13(20)17-3-4-18-14/h7-9,18H,1-6H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSNCBGTUZOIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCCN2)S(=O)(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5328034.png)
![6-[(2R*,3S*,6R*)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5328039.png)


![2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5328055.png)

![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5328067.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5328069.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5328076.png)
![5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328081.png)



methanol](/img/structure/B5328116.png)